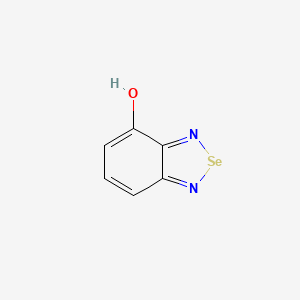

2,1,3-Benzoselenadiazol-4(1H)-one

Description

Properties

CAS No. |

767-67-9 |

|---|---|

Molecular Formula |

C6H4N2OSe |

Molecular Weight |

199.08 g/mol |

IUPAC Name |

2,1,3-benzoselenadiazol-4-ol |

InChI |

InChI=1S/C6H4N2OSe/c9-5-3-1-2-4-6(5)8-10-7-4/h1-3,9H |

InChI Key |

XGMGHUSBEMHANF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=N[Se]N=C2C(=C1)O |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms in 2,1,3 Benzoselenadiazol 4 1h One Chemistry

Mechanistic Investigations of Benzoselenadiazole Ring Formation

The formation of the 2,1,3-benzoselenadiazole (B1677776) ring is a fundamental process in the synthesis of its derivatives. The classical and most common method involves the condensation reaction of an ortho-substituted aromatic diamine with selenium dioxide (SeO₂) or selenous acid (H₂SeO₃). rsc.orgresearchgate.netmdpi.com

The proposed mechanism for this reaction begins with the nucleophilic attack of one of the amino groups of the o-phenylenediamine (B120857) derivative onto the selenium atom of selenium dioxide. This is followed by a series of proton transfers and dehydration steps. The second amino group then attacks the selenium center, leading to an intramolecular cyclization. Subsequent elimination of water molecules results in the formation of the stable, aromatic 2,1,3-benzoselenadiazole ring system. researchgate.netmdpi.com

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and may be heated to reflux to ensure completion. mdpi.com The versatility of this method allows for the synthesis of a wide range of substituted benzoselenadiazoles by starting with appropriately substituted o-phenylenediamines.

Detailed Mechanisms of Functionalization Reactions

Once the benzoselenadiazole core is formed, it can be further functionalized to introduce various substituents, which can significantly alter its chemical and physical properties.

Electrophilic aromatic substitution (EAS) is a key reaction for introducing functional groups onto the benzenoid portion of the 2,1,3-benzoselenadiazole ring system. masterorganicchemistry.commasterorganicchemistry.com The mechanism of EAS generally proceeds through a two-step process:

Formation of a Carbocation Intermediate: The aromatic ring acts as a nucleophile and attacks an electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring, with resonance structures showing the charge at positions ortho and para to the point of electrophilic attack. uci.edu

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com

The regioselectivity of EAS on substituted benzoselenadiazoles is governed by the electronic effects of the existing substituents. Activating groups, which are electron-donating, direct incoming electrophiles to the ortho and para positions and increase the reaction rate compared to unsubstituted benzene (B151609). libretexts.org Conversely, deactivating groups, which are electron-withdrawing, direct incoming electrophiles to the meta position and decrease the reaction rate. libretexts.org For instance, the nitration of 5-fluoro-2,1,3-benzoselenadiazole with fuming nitric and concentrated sulfuric acids yields the 4-nitro derivative, indicating the directing effect of the fluorine atom. rsc.org In some cases, ipso-nitration can occur, where the nitro group replaces an existing substituent. benthamdirect.comresearchgate.net

Nucleophilic vinylic substitution (SNV) is a significant reaction pathway for the functionalization of derivatives of 2,1,3-benzoselenadiazole, particularly those containing a vinyl group with a suitable leaving group. This reaction involves the substitution of a group on a vinylic carbon by a nucleophile. wikipedia.org

A notable example is the Gould-Jacobs reaction of 5-amino-2,1,3-benzoselenadiazole, which involves the nucleophilic vinylic substitution of activated enol ethers. arkat-usa.org The amino group of the benzoselenadiazole acts as the nucleophile, attacking the electron-deficient double bond of the enol ether. This is followed by the elimination of a leaving group, typically an alkoxide, to form a (benzoselenadiazolylamino)methylene derivative. researchgate.net These intermediates can then undergo thermal cyclization to form quinolone derivatives. The reaction mechanism generally follows an addition-elimination pathway.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex derivatives of 2,1,3-benzoselenadiazole. eie.grwiley.com These reactions typically involve a catalytic cycle with a transition metal catalyst, most commonly palladium. eie.gr

The general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, involves several key steps:

Oxidative Addition: The active palladium(0) catalyst reacts with an organohalide or triflate derivative of the benzoselenadiazole, undergoing oxidative addition to form a palladium(II) intermediate. nih.gov

Transmetalation (for Suzuki-type couplings): A second organic component, typically an organoboron compound, transfers its organic group to the palladium(II) complex.

Migratory Insertion (for Heck-type couplings): An alkene inserts into the palladium-carbon bond. nih.gov

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

These reactions have been employed in the synthesis of various functionalized benzoselenadiazole derivatives, including those with potential applications in materials science and optoelectronics. acs.org

Mechanisms of Reductive Deselenation Processes

Reductive deselenation is a key transformation of the 2,1,3-benzoselenadiazole ring system, leading to the formation of valuable ortho-diaminobenzene derivatives. benthamdirect.comumich.edu This process involves the cleavage of the selenium-nitrogen bonds and the removal of the selenium atom.

The mechanism of reductive deselenation can vary depending on the reducing agent employed. For example, using hydriodic acid (HI) for the reductive ring opening of nitro-substituted benzoselenadiazoles leads to the formation of the corresponding o-phenylenediamines. rsc.org The reaction likely proceeds through the reduction of the selenium atom, followed by protonation and cleavage of the Se-N bonds, ultimately yielding the diamine product and elemental selenium.

This reductive strategy is synthetically useful as it provides a route to highly substituted o-phenylenediamines, which can be difficult to prepare by other methods and serve as precursors for other heterocyclic systems. researchgate.netscribd.com

Understanding Intramolecular Cyclizations and Rearrangements Involving the 4(1H)-one Moiety

The 4(1H)-one moiety of 2,1,3-benzoselenadiazol-4(1H)-one and its derivatives can participate in various intramolecular cyclizations and rearrangements, leading to the formation of more complex heterocyclic structures.

One such example is the thermal cyclization of (benzoselenadiazolylamino)methylene derivatives, formed from the Gould-Jacobs reaction, to yield angularly annulated selenadiazoloquinolones. researchgate.netarkat-usa.org This intramolecular cyclization is a thermally induced electrophilic cyclization onto the benzenoid ring.

Another instance involves the ipso-nitration of 5-fluoro-4-methyl-2,1,3-benzoselenadiazole, which is followed by an instantaneous hydrolysis to yield (±)-4-methyl-4-nitro-2,1,3-benzoselenadiazol-5(4H)-one. benthamdirect.comresearchgate.net This reaction demonstrates a rearrangement where a substituent migrates to accommodate the incoming nitro group, followed by the formation of the 4(1H)-one moiety.

The mechanisms of these intramolecular reactions are often complex and can be influenced by steric and electronic factors of the substituents present on the benzoselenadiazole ring system. These transformations are valuable for the synthesis of novel polycyclic heterocyclic compounds with potential biological or material applications. beilstein-journals.org

Advanced Spectroscopic Characterization Techniques for 2,1,3 Benzoselenadiazol 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentmdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of 2,1,3-Benzoselenadiazol-4(1H)-one in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and chemical environment of atoms within the molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Chemical Shift Analysismdpi.comarkat-usa.orgdiva-portal.org

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopies are fundamental in mapping the carbon-hydrogen framework of 2,1,3-Benzoselenadiazol-4(1H)-one and its derivatives. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment of each nucleus. libretexts.org

In the ¹H NMR spectrum of 2,1,3-benzoselenadiazole (B1677776), the aromatic protons typically appear as multiplets in the downfield region, indicative of their varied shielding due to the heterocyclic ring structure. mdpi.com For instance, in a chloroform-d (B32938) solvent, the protons of the parent 2,1,3-benzoselenadiazole show multiplets around 7.85–7.80 ppm and 7.47–7.41 ppm. mdpi.com The specific chemical shifts and coupling patterns can be influenced by substituents on the benzene (B151609) ring, with electron-donating groups generally causing upfield shifts and electron-withdrawing groups leading to downfield shifts. diva-portal.org

The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in For 2,1,3-benzoselenadiazole, the carbon signals also appear in the aromatic region. In chloroform-d, the quaternary carbons are observed around 160.5 ppm, while the protonated carbons resonate at approximately 129.4 ppm and 123.5 ppm. mdpi.com The chemical shifts of these carbons are also modulated by the electronic nature of any attached substituents.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 2,1,3-Benzoselenadiazole

| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent |

|---|---|---|---|

| ¹H | 7.85–7.80 | m | Chloroform-d |

| ¹H | 7.47–7.41 | m | Chloroform-d |

| ¹³C | 160.5 | Cq | Chloroform-d |

| ¹³C | 129.4 | CH | Chloroform-d |

| ¹³C | 123.5 | CH | Chloroform-d |

Data sourced from a study on Cu(I) complexes of 2,1,3-benzoselenadiazole. mdpi.com

Selenium-77 (⁷⁷Se) NMR Spectroscopy for Selenium Environment Characterizationmdpi.comhuji.ac.ilnih.gov

Selenium-77 (⁷⁷Se) NMR spectroscopy is a powerful and direct probe for the chemical environment of the selenium atom within the 2,1,3-benzoselenadiazole core. huji.ac.il The ⁷⁷Se nucleus is spin-active (I = 1/2) and its chemical shifts span a very wide range, making it highly sensitive to subtle changes in electronic structure. huji.ac.ilnih.gov

The ⁷⁷Se chemical shift is significantly influenced by the nature of the substituents on the benzoselenadiazole ring and its coordination to other species. mdpi.comkiku.dk For instance, the coordination of 2,1,3-benzoselenadiazole to a metal center, such as in Cu(I) complexes, results in a noticeable downfield shift of the ⁷⁷Se signal compared to the free ligand. mdpi.com This shift indicates a change in the electronic environment around the selenium atom upon coordination. The sensitivity of ⁷⁷Se NMR makes it an invaluable tool for studying interactions involving the selenium atom, including the formation of coordination and chalcogen bonds. mdpi.comkiku.dk The chemical shifts can be correlated with Hammett substituent constants, providing a quantitative measure of electronic effects. researchgate.net

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structuresmdpi.comresearchgate.netiucr.org

Determination of Bond Lengths, Bond Angles, and Dihedral Anglesresearchgate.netresearchgate.net

X-ray crystallography allows for the precise measurement of geometric parameters within the 2,1,3-benzoselenadiazole framework. In a copper(II) bromide complex of 2,1,3-benzoselenadiazole, the two benzoselenadiazole ligands were found to be essentially planar. researchgate.net In this complex, the bond lengths and angles are consistent with those observed in closely related structures. researchgate.net For instance, in the mononuclear complex [Cu(BSeD)(PPh₃)₂(ClO₄)], the Se1-N1 distance was slightly longer (1.814(4) Å) than the Se1-N2 distance (1.763(5) Å) due to the coordination of N1 to the copper center. mdpi.com The planarity of the benzoselenadiazole ring is a common feature, with only minor deviations from planarity typically observed. researchgate.netiucr.org

Table 2: Selected Bond Lengths from a Cu(I) Complex of 2,1,3-Benzoselenadiazole

| Bond | Length (Å) |

|---|---|

| Se1-N1 | 1.814(4) |

| Se1-N2 | 1.763(5) |

Data from the single-crystal X-ray structure of [Cu(BSeD)(PPh₃)₂(ClO₄)]. mdpi.com

Analysis of Intermolecular Interactions: Chalcogen Bonding, Hydrogen Bonding, and π-π Stackingmdpi.comiucr.orgnsf.govacs.org

The solid-state packing of 2,1,3-benzoselenadiazole derivatives is often governed by a variety of non-covalent interactions. Chalcogen bonding, a directional interaction involving the electropositive region on a chalcogen atom (like selenium) and a nucleophile, is a prominent feature. nsf.govacs.orgresearchgate.net In the crystal structures of benzoselenadiazole derivatives, Se···N chalcogen bonds are frequently observed, often leading to the formation of dimeric or polymeric supramolecular assemblies. nsf.govresearchgate.netsci-hub.se

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Vibrationsmdpi.commdpi.comspectroscopyonline.com

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their vibrational modes. spectroscopyonline.com These techniques are complementary, as some vibrational modes may be strong in FTIR and weak or absent in Raman, and vice versa. americanpharmaceuticalreview.com

The FTIR and Raman spectra of 2,1,3-Benzoselenadiazol-4(1H)-one and its derivatives exhibit characteristic bands corresponding to the vibrations of the aromatic ring, the C=O group (in the case of the 'one' tautomer), and the N-H bond. arkat-usa.org For instance, the IR spectrum of a derivative, (E/Z)-2-[(2,1,3-Benzoselenadiazol-5-ylamino)methylene]-3-oxobutanenitrile, shows characteristic bands at 2204 cm⁻¹ (C≡N stretch), 1679 and 1651 cm⁻¹ (C=O stretches), and 1622 and 1604 cm⁻¹ (aromatic C=C stretches). arkat-usa.org The positions of these bands can be sensitive to the molecular environment and intermolecular interactions, such as hydrogen bonding. ucl.ac.uk Analysis of the vibrational spectra can therefore provide insights into the tautomeric form present and the nature of intermolecular interactions in the solid state.

Table 3: Characteristic IR Bands for a Derivative of 2,1,3-Benzoselenadiazole

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2204 | C≡N stretch |

| 1679 | C=O stretch |

| 1651 | C=O stretch |

| 1622 | Aromatic C=C stretch |

| 1604 | Aromatic C=C stretch |

Data from (E/Z)-2-[(2,1,3-Benzoselenadiazol-5-ylamino)methylene]-3-oxobutanenitrile. arkat-usa.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used for the precise mass determination of ions, enabling the calculation of elemental compositions and the elucidation of fragmentation pathways. nih.govnih.gov For 2,1,3-Benzoselenadiazol-4(1H)-one, HRMS provides an accurate measurement of its molecular weight, which is crucial for confirming its chemical formula. The high resolution of the instrument allows for the differentiation between ions of very similar mass, which is particularly important given the isotopic distribution of selenium.

Upon ionization in the mass spectrometer, the molecular ion of 2,1,3-Benzoselenadiazol-4(1H)-one can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions provides valuable information about the molecule's structure. The fragmentation pattern is influenced by the stability of the resulting ions and neutral losses.

Predicted Fragmentation Pathway:

The fragmentation of 2,1,3-Benzoselenadiazol-4(1H)-one under electron ionization (EI) would likely proceed through several key steps. The molecular ion would be observed at a specific m/z value corresponding to its exact mass. Subsequent fragmentation could involve the loss of small, stable neutral molecules.

A plausible fragmentation pathway for 2,1,3-Benzoselenadiazol-4(1H)-one is outlined below. This proposed pathway is based on common fragmentation patterns observed for related heterocyclic compounds.

| Fragment Ion | Proposed Structure | m/z (Monoisotopic) | Neutral Loss |

| [M]+• | C₆H₄N₂OSe+• | 199.954 | - |

| [M-CO]+• | C₅H₄N₂Se+• | 171.959 | CO |

| [M-N₂]+• | C₆H₄OSe+• | 171.948 | N₂ |

| [C₅H₄Se]+• | C₅H₄Se+• | 155.953 | CO, N₂ |

| [C₆H₄N]+ | C₆H₄N+ | 90.034 | CO, Se, N |

Table 1: Predicted High-Resolution Mass Spectrometry Fragmentation Data for 2,1,3-Benzoselenadiazol-4(1H)-one.

The initial loss of carbon monoxide (CO) is a common fragmentation for cyclic ketones. Alternatively, the expulsion of a nitrogen molecule (N₂) from the diazole ring could occur. Further fragmentation would likely involve the cleavage of the selenadiazole ring, leading to various smaller fragments. The presence of selenium's characteristic isotopic pattern would aid in the identification of selenium-containing fragments.

Photoelectron Spectroscopy (PES) for Valence Electronic Structure Investigations

Photoelectron Spectroscopy (PES) is a technique that measures the kinetic energies of electrons ejected from a molecule upon irradiation with high-energy photons, typically from a UV or X-ray source. libretexts.org This method provides direct experimental insight into the electronic structure of molecules, particularly the energies of the valence molecular orbitals. libretexts.orgbccampus.capressbooks.pubkhanacademy.org

For 2,1,3-Benzoselenadiazol-4(1H)-one, PES can be used to probe the energies of the occupied molecular orbitals in its valence shell. The resulting photoelectron spectrum would exhibit a series of bands, each corresponding to the ionization of an electron from a specific molecular orbital. The position of each band on the energy scale corresponds to the negative of the orbital energy (Koopmans' theorem).

Studies on related benzochalcogenadiazoles have demonstrated the utility of PES in understanding the electronic interactions within these systems. semanticscholar.orgdntb.gov.ua The spectrum of 2,1,3-Benzoselenadiazol-4(1H)-one is expected to reveal information about:

Lone Pair Orbitals: The non-bonding electron pairs on the nitrogen and oxygen atoms will give rise to distinct bands in the PES spectrum.

π-Molecular Orbitals: The energies of the π-orbitals of the aromatic system and the C=O and C=N double bonds can be determined.

σ-Molecular Orbitals: At higher binding energies, bands corresponding to the σ-framework of the molecule will be observed.

The fine structure observed within the PES bands can also provide information about the vibrational energy levels of the resulting cation, offering further insight into the bonding character of the ionized orbital.

| Orbital Type | Expected Binding Energy Range (eV) | Information Gained |

| n(O), n(N) | Low | Energy levels of non-bonding lone pair electrons. |

| π(aromatic), π(C=O), π(C=N) | Intermediate | Delocalization and energy of the π-electron system. |

| σ(C-C), σ(C-H), σ(C-N), σ(C-Se) | High | Energy levels of the molecular sigma framework. |

Table 2: Expected Information from Photoelectron Spectroscopy of 2,1,3-Benzoselenadiazol-4(1H)-one.

By comparing the experimental PES data with theoretical calculations, such as those from density functional theory (DFT), a detailed picture of the valence electronic structure of 2,1,3-Benzoselenadiazol-4(1H)-one can be constructed. This understanding is crucial for predicting its chemical reactivity, photophysical properties, and potential applications in materials science.

Computational Chemistry Studies on 2,1,3 Benzoselenadiazol 4 1h One

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and optimizing the molecular geometry of 2,1,3-benzoselenadiazole (B1677776) derivatives. By employing DFT calculations, researchers can accurately predict geometric parameters such as bond lengths and angles. For instance, studies on related 1,3-benzothiazole derivatives have shown that DFT can effectively determine the most stable conformations and the rotational barriers between them. nbu.edu.sa These calculations are crucial for understanding the fundamental properties that govern the behavior of these molecules.

Analysis of Frontier Molecular Orbitals (FMOs) and Electron Acceptor Ability

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic and optical properties of a molecule. mdpi.com The energies and distributions of these orbitals determine a molecule's ability to donate or accept electrons, which is a critical factor in the design of materials for organic solar cells and other electronic devices. mdpi.comresearchgate.net

For 2,1,3-benzoselenadiazole-based systems, the HOMO is often located on the electron-donating moiety, while the LUMO resides on the electron-accepting fragment. ukm.my This spatial separation is indicative of a charge-transfer character in the excited state. The energy gap between the HOMO and LUMO is a key parameter that influences the optical absorption and emission properties of the molecule. nbu.edu.sa

Studies have shown that substituting the 2,1,3-benzoselenadiazole core with different functional groups can significantly alter the HOMO and LUMO energy levels, thereby tuning its electron-accepting ability. mdpi.com For example, the introduction of electron-withdrawing groups can lower both the HOMO and LUMO energies, enhancing the molecule's capacity to accept electrons. mdpi.com This tunability is essential for designing molecules with specific electronic properties for targeted applications.

Table 1: Frontier Molecular Orbital (FMO) Analysis of Selected Benzoselenadiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electron Acceptor Ability |

|---|---|---|---|---|

| 2,1,3-Benzoselenadiazole | - | - | - | Moderate |

| Substituted Benzoselenadiazole (Electron-donating group) | Higher | Higher | Smaller | Weaker |

Note: This table provides a generalized representation based on established principles. Actual values vary depending on the specific substituent and computational method.

Investigation of Electron Density Distribution and Electrostatic Potential

The electron density distribution and molecular electrostatic potential (MEP) are crucial for understanding a molecule's reactivity and intermolecular interactions. The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.netmdpi.comresearchgate.net

In 2,1,3-benzoselenadiazole systems, the selenium atom often exhibits a region of positive electrostatic potential, known as a σ-hole, along the extension of the N-Se covalent bonds. sci-hub.se This positive region can engage in attractive interactions with electron-rich sites on other molecules, such as the lone pairs of nitrogen atoms. sci-hub.semdpi.com The distribution of electron density is influenced by the substituents on the benzoselenadiazole ring, which in turn affects the strength and nature of these intermolecular interactions. acs.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for investigating the excited-state properties and photophysical behavior of molecules. rsc.orgresearchgate.net It allows for the calculation of absorption and emission spectra, providing insights into the electronic transitions that occur upon photoexcitation. rsc.orgfrontiersin.org

For 2,1,3-benzoselenadiazole derivatives, TD-DFT calculations have been instrumental in understanding their fluorescence properties. frontiersin.org These studies have shown that the emission characteristics are often linked to intramolecular charge transfer (ICT) states, where an electron moves from a donor part of the molecule to an acceptor part upon excitation. frontiersin.org The nature of the solvent can also significantly influence the photophysical behavior, and TD-DFT can be used to model these solvent effects. frontiersin.org

In some cases, TD-DFT has been used to predict the emission wavelengths of metal complexes containing 2,1,3-benzoselenadiazole ligands, with results showing good agreement with experimental data. mdpi.com These calculations help to elucidate the nature of the emissive triplet states, which are often responsible for the observed phosphorescence. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analyses of Intramolecular and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are powerful computational techniques used to characterize chemical bonding and non-covalent interactions. sci-hub.seacs.org QTAIM analyzes the topology of the electron density to identify bond paths and characterize the nature of atomic interactions. researchgate.net NBO analysis, on the other hand, provides a picture of charge transfer and orbital interactions between molecules. acs.org

In the context of 2,1,3-benzoselenadiazole systems, these methods have been employed to study the nature of chalcogen bonds, which are non-covalent interactions involving the selenium atom. sci-hub.seresearchgate.net NBO analysis reveals that the strength of these interactions often arises from the charge transfer from a lone pair of a donor atom (like nitrogen) to an antibonding σ* orbital of the Se-X bond (where X is another atom bonded to selenium). acs.org QTAIM analysis can further quantify the strength and nature of these chalcogen bonds. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules and their conformational flexibility. nih.govmdpi.comlongdom.org By simulating the motions of atoms over time, MD can provide insights into the different shapes (conformations) a molecule can adopt and the transitions between them. researchgate.netbiorxiv.org

Theoretical Assessment of Chalcogen Bonding Strength and Directionality in 2,1,3-Benzoselenadiazole Systems

Chalcogen bonding is a non-covalent interaction involving a Group 16 element (like selenium) as the electrophilic center. In 2,1,3-benzoselenadiazole systems, the selenium atom can act as a chalcogen bond donor, interacting with electron-rich atoms like nitrogen. sci-hub.semdpi.com The strength and directionality of these bonds are crucial for understanding the self-assembly of these molecules in the solid state and in solution. nsf.govacs.orgbohrium.com

Theoretical calculations have shown that the strength of chalcogen bonds in these systems can be significant, with interaction energies that can be comparable to or even stronger than some hydrogen bonds. sci-hub.se The directionality of the chalcogen bond is typically along the extension of one of the covalent bonds to the selenium atom, corresponding to the location of the σ-hole. sci-hub.se The nature of the substituents on the benzoselenadiazole ring can modulate the electrostatic potential on the selenium atom, thereby influencing the strength of the chalcogen bond. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,1,3-Benzoselenadiazol-4(1H)-one |

| 5,6-dichloro-2,1,3-benzoselenadiazole |

| 4,5-dichloro-o-phenylenediamine |

| 2,1,3-benzoselenadiazole |

| 5-fluoro-2,1,3-benzoselenadiazole |

| triphenylphosphine (B44618) |

| bis[(2-diphenylphosphino)phenyl] ether |

| o-phenylenediamine (B120857) |

| 2,1,3-benzothiadiazole (B189464) |

| 1,2,5-chalcogenadiazole |

| [1,8-c,d] sci-hub.semdpi.combohrium.comnaphthothiadiazine |

| 3,4-diamino-1,2,5-oxadiazole |

| sci-hub.semdpi.comacs.orgthiadiazolo[3,4-c] sci-hub.semdpi.comacs.orgthiadiazole |

| 2-vinyl-1,3-benzothiazole |

| 2-(2-pyridyl)-1,3-benzothiazole |

| 1,3-benzothiazole-2-carboxaldehyde |

| 1,3-benzothiazole-2-carbonyl fluoride |

| 1-(1,3-benzothiazol-2-yl)-3-(benzoylthiourea) |

| 1-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzoylthiourea) |

| 1-(1,3-benzothiazol-2-yl)-3-(4-methoxybenzoylthiourea) |

| 2-aminobenzothiazole |

Derivatization and Modification Strategies for 2,1,3 Benzoselenadiazol 4 1h One

Functionalization of the Aromatic Ring System

Direct C-H functionalization offers an efficient and atom-economical approach to modify the aromatic core of 2,1,3-benzoselenadiazole (B1677776) derivatives, bypassing the need for pre-functionalized starting materials. While direct C-H functionalization of 2,1,3-benzoselenadiazol-4(1H)-one itself is not extensively documented, strategies developed for the closely related 2,1,3-benzothiadiazole (B189464) (BTD) and other benzoselenadiazole systems provide significant insights into potential regioselective approaches.

For the analogous BTD, iridium-catalyzed C-H borylation has been shown to be a powerful tool for regioselective functionalization. nih.govdiva-portal.org This method allows for the introduction of a boryl group at specific positions, which can then be further elaborated through various cross-coupling reactions. nih.govdiva-portal.org In the case of BTD, high regioselectivity for the C5 position is often observed, which is attributed to the electronic effects of the heterocyclic ring. diva-portal.org A similar strategy could foreseeably be applied to 2,1,3-benzoselenadiazol-4(1H)-one, with the regioselectivity being influenced by the electronic nature of the oxo group.

Another approach involves the use of a directing group to guide the C-H activation to a specific position. For instance, a modified bidentate directing ligand derived from 2,1,3-benzoselenadiazole-4-amine has been successfully employed in the palladium(II)-catalyzed arylation of unactivated C(sp³)–H bonds. sci-hub.se This demonstrates the potential of utilizing the inherent functionality of the benzoselenadiazole core to direct C-H functionalization. While this example focuses on a different type of C-H bond, the principle of directed C-H activation is a key strategy that could be adapted for the aromatic ring of 2,1,3-benzoselenadiazol-4(1H)-one.

The following table summarizes potential regioselective C-H functionalization strategies applicable to the 2,1,3-benzoselenadiazole framework based on analogous systems.

| Strategy | Catalyst/Reagent | Potential Site of Functionalization | Rationale/Analogy |

| Iridium-catalyzed C-H Borylation | [Ir(cod)OMe]₂ / dtbpy | C5 or C7 | High regioselectivity observed for C5 in 2,1,3-benzothiadiazole due to electronic effects. diva-portal.org |

| Palladium-catalyzed C-H Arylation | Pd(OAc)₂ / Directing Group | Ortho to directing group | Directing groups can control regioselectivity in various aromatic systems. sci-hub.se |

Halogenation of the aromatic ring of 2,1,3-benzoselenadiazol-4(1H)-one provides versatile handles for further functionalization through cross-coupling reactions. The introduction of halogen atoms, typically bromine or chlorine, creates electrophilic sites amenable to reaction with a wide range of organometallic reagents.

The direct bromination of the related 2,1,3-benzothiadiazole is known to occur at the 4- and 7-positions. researchgate.net It is plausible that 2,1,3-benzoselenadiazol-4(1H)-one would exhibit similar reactivity, with halogenation occurring at the C5 and C7 positions. The synthesis of 4,7-dibromo-2,1,3-benzoselenadiazole (B1582993) has been reported, indicating the feasibility of dihalogenation on the benzoselenadiazole core. uleth.ca

Once halogenated, these derivatives can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, to introduce aryl, vinyl, or amino groups. nih.govbeilstein-journals.org These reactions are fundamental in constructing more complex molecular architectures. The site-selectivity of these cross-coupling reactions on polyhalogenated substrates can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov For instance, in dihalogenated pyridines, the selectivity of the cross-coupling can be influenced by the electronic nature of the substituents. nih.gov

The table below outlines common cross-coupling reactions that can be employed on halogenated 2,1,3-benzoselenadiazole derivatives.

| Reaction | Catalyst | Coupling Partner | Bond Formed |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or other Pd catalysts | Organoboron compounds | C-C |

| Stille Coupling | Pd(PPh₃)₄ or other Pd catalysts | Organotin compounds | C-C |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand (e.g., BINAP) | Amines | C-N |

Chemical Transformations at the Selenium Center

The selenium atom in the 2,1,3-benzoselenadiazole ring is redox-active and can undergo oxidation and reduction, providing a pathway to modulate the electronic properties of the molecule.

Oxidation of the selenium atom in organoselenium compounds, such as ebselen (B1671040) (a benzisoselenazolone derivative), with reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) is a well-established transformation. nih.govacs.org This oxidation typically leads to the formation of a seleninic acid (Se(O)OH) or a selenoxide (Se=O). acs.org It is conceivable that the selenium atom in 2,1,3-benzoselenadiazol-4(1H)-one could be similarly oxidized to introduce an oxygen atom at the selenium center, forming a selenium oxide derivative. These oxidized species can often be reduced back to the original selenide (B1212193) using reducing agents like glutathione (B108866) (GSH). acs.org

The reduction of the selenadiazole ring can also be achieved. For instance, the reduction of 4-nitrobenzothiadiazole with tin(II) chloride (SnCl₂·2H₂O) followed by treatment with selenium dioxide (SeO₂) is a method to synthesize 4-amino-2,1,3-benzoselenadiazole, which involves the formation and subsequent reaction of the selenadiazole ring. researchgate.net More direct reduction of the selenium atom in related systems can lead to ring-opening or deselenation.

The redox behavior of the selenium atom is summarized in the following table.

| Transformation | Reagent | Product | Notes |

| Oxidation | H₂O₂ or other ROS | Selenium oxide or seleninic acid derivative | Reversible with reducing agents like GSH. acs.org |

| Reduction | NaBH₄ or other reducing agents | Potential for ring opening or deselenation | The specific outcome depends on the substrate and reaction conditions. |

Modifications of the Carbonyl (4-oxo) Group

The carbonyl group at the 4-position of 2,1,3-benzoselenadiazol-4(1H)-one is a key site for chemical modification, allowing for a variety of transformations to alter the structure and properties of the core heterocycle.

Reduction: The reduction of the carbonyl group can lead to the corresponding secondary alcohol, 4-hydroxy-2,1,3-benzoselenadiazole. Standard reducing agents for ketones, such as sodium borohydride (B1222165) (NaBH₄), are expected to be effective for this transformation. This introduces a hydroxyl group that can be further functionalized.

Condensation Reactions: The carbonyl group can participate in condensation reactions with various nucleophiles. For example, Knoevenagel condensation with active methylene (B1212753) compounds can be envisioned, similar to what is observed with 4-hydroxy-2(1H)-quinolone, a structurally related compound. arabjchem.org This would lead to the formation of a new carbon-carbon double bond at the 4-position.

Furthermore, the synthesis of selenadiazolo[3,4-h]quinolones through the Gould-Jacobs reaction of 4-amino-2,1,3-benzoselenadiazole with activated enol ethers demonstrates a cyclization reaction where the 4-position is incorporated into a new ring system. researchgate.netarkat-usa.orgarkat-usa.org While this starts from an amino precursor, it highlights the reactivity at this position and the potential for building more complex fused systems. Zinc(II) halide complexes of 2,1,3-benzoselenadiazole have also been shown to be active as catalysts in Schiff base condensation reactions, suggesting the potential for the carbonyl group of the title compound to react with amines to form imines or related products. researchgate.net

The table below summarizes some potential reactions at the 4-oxo group.

| Reaction Type | Reagents | Expected Product | Notes |

| Reduction | NaBH₄, LiAlH₄ | 4-Hydroxy-2,1,3-benzoselenadiazole | Standard ketone reduction. |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile), base | 4-Alkylidene-2,1,3-benzoselenadiazole derivative | Forms a C=C bond at the 4-position. arabjchem.org |

| Schiff Base Formation | Primary amines, acid or metal catalyst | 4-Imino-2,1,3-benzoselenadiazole derivative | Condensation with amines. researchgate.net |

Synthesis of Fused Polycyclic Systems Incorporating 2,1,3-Benzoselenadiazol-4(1H)-one

The fusion of additional rings onto the 2,1,3-benzoselenadiazol-4(1H)-one framework is a key strategy for creating extended π-conjugated systems. These larger, planar molecules are of significant interest for their potential applications in materials science, particularly in the field of organic electronics. Annulation reactions are a primary method for achieving these intricate structures.

Annulation reactions involving the 2,1,3-benzoselenadiazol-4(1H)-one core can be envisioned to proceed through derivatization of the ketone functionality or by building upon the aromatic scaffold. While direct annulation from the keto-form is not widely documented in the literature for this specific molecule, analogous reactions with related heterocyclic ketones provide a basis for potential synthetic routes.

One plausible approach involves the conversion of the ketone at the 4-position into a more reactive functional group. For instance, the synthesis of a diamino derivative from the corresponding dinitro precursor is a common strategy in the broader benzoselenadiazole chemistry. This diamino intermediate can then undergo condensation reactions with 1,2-dicarbonyl compounds to form fused pyrazine (B50134) or quinoxaline (B1680401) rings. For example, the condensation of a 5,6-diamino-2,1,3-benzothiadiazole with pyrene-4,5-dione (B1221838) has been reported to yield a phenazine-fused system. mdpi.com A similar strategy could theoretically be applied to a diamino derivative of 2,1,3-benzoselenadiazol-4(1H)-one.

Another potential annulation strategy is the aldol (B89426) condensation of the ketone with a suitable carbonyl-containing partner. magritek.com This could be followed by a cyclization and dehydration sequence to afford a new fused ring. The specific conditions and reagents for such a reaction would need to be empirically determined.

Furthermore, the synthesis of thieno[3,2-b]pyrrolo fused benzoselenadiazoles has been achieved through intramolecular Cadogan annulation, starting from a suitably substituted precursor. nih.gov This highlights the possibility of preparing precursors from 2,1,3-benzoselenadiazol-4(1H)-one that can undergo intramolecular cyclization to form extended conjugated systems.

A summary of potential annulation strategies based on analogous reactions is presented below:

| Starting Material Analogue | Reagent | Fused System | Reference |

| 5,6-Diamino-2,1,3-benzothiadiazole | Pyrene-4,5-dione | Phenazine | mdpi.com |

| 3,4-Diamino-1,2,5-selenadiazole | 1,2-Diketones | Pyrazine | st-andrews.ac.uk |

| Dithienopyrrolobenzothiadiazole precursor | - | Thieno[3,2-b]pyrrolo | nih.gov |

| Cyclic Ketones | α,β-Unsaturated Carbonyls | Various Fused Rings | magritek.com |

These examples from related systems suggest that the 2,1,3-benzoselenadiazol-4(1H)-one scaffold is a viable platform for the construction of complex, fused polycyclic architectures, although specific methodologies for this parent compound require further investigation.

N-Alkylation and Quaternization Strategies for Benzoselenadiazolium Derivatives

Modification of the nitrogen atom in the 2,1,3-benzoselenadiazole ring system through alkylation and quaternization offers a direct method to modulate the electronic properties and solubility of the resulting compounds. These strategies lead to the formation of benzoselenadiazolium salts, which have been investigated for their unique structural and electronic characteristics. rsc.orgrsc.org

Direct N-alkylation of 2,1,3-benzoselenadiazole has been successfully achieved using various alkylating agents. For instance, quaternization with n-propyl, n-butyl, and n-pentyl 2,4-dinitrobenzenesulphonates has been reported to proceed satisfactorily. rsc.org The resulting quaternary salts can be further characterized by conversion to the corresponding iodides. rsc.org While the thermal instability of some alkylating agents, such as isoalkyl esters of 2,4-dinitrobenzenesulphonic acid, can present challenges, the synthesis of s-alkyl quaternary compounds like isopropyl-2,1,3-benzoselenadiazolium iodide has been accomplished. rsc.org

An alternative and often more efficient method for preparing N-alkyl benzoselenadiazolium cations is the cyclo-condensation of an N-alkyl-phenylenediamine with selenous acid. rsc.orgrsc.org This approach has been shown to be effective for producing methyl, iso-propyl, and tert-butyl substituted benzoselenadiazolium cations. rsc.org Difficulties previously reported in the literature have been attributed to the formation of adducts between the benzoselenadiazole and its alkylated cations, as well as side reactions initiated by the aerobic oxidation of iodide. rsc.org However, the benzoselenadiazolium cations themselves are reported to be resilient to oxidation and stable in acidic to neutral aqueous media. rsc.org

The N-methylation of 2,1,3-benzoselenadiazole has been studied, and it has been noted that the selenium-containing compound reacts more readily with dimethyl sulphate than its sulfur analogue, 2,1,3-benzothiadiazole. publish.csiro.au This highlights the influence of the chalcogen atom on the reactivity of the heterocyclic system. The quaternization of various benzodiazoles has been investigated, and the resulting salts have been characterized, with some of the first examples of quaternary salts for 2,1,3-benzoxadiazole being reported in these studies. publish.csiro.au

The attachment of a Lewis acid, such as a metal ion or through N-alkylation, to one of the nitrogen atoms in the 2,1,3-benzochalcogenadiazole system has been shown to strengthen the secondary chalcogen bonding interactions. researchgate.net This effect is also observed in N-alkylated cations and influences their reduction potentials. rsc.org

A summary of N-alkylation and quaternization reactions for 2,1,3-benzoselenadiazole derivatives is provided in the table below:

| Reagent | Product | Observations | Reference |

| n-Propyl 2,4-dinitrobenzenesulphonate | n-Propyl-2,1,3-benzoselenadiazolium salt | Satisfactory quaternization | rsc.org |

| n-Butyl 2,4-dinitrobenzenesulphonate | n-Butyl-2,1,3-benzoselenadiazolium salt | Satisfactory quaternization | rsc.org |

| n-Pentyl 2,4-dinitrobenzenesulphonate | n-Pentyl-2,1,3-benzoselenadiazolium salt | Satisfactory quaternization | rsc.org |

| iso-Propyl iodide | iso-Propyl-2,1,3-benzoselenadiazolium iodide | Successful synthesis of a s-alkyl quaternary salt | rsc.org |

| Methyl iodide | Methyl-2,1,3-benzoselenadiazolium iodide | Direct alkylation proceeds with primary alkyl iodides | rsc.org |

| tert-Butyl iodide | tert-Butyl-2,1,3-benzoselenadiazolium iodide | Direct alkylation proceeds with tertiary alkyl iodides | rsc.org |

| N-Alkyl-phenylenediamine + Selenous acid | N-Alkyl-benzoselenadiazolium cation | Efficient cyclo-condensation method | rsc.orgrsc.org |

| Dimethyl sulphate | N-Methyl-2,1,3-benzoselenadiazolium salt | Selenium compound reacts more readily than sulfur analogue | publish.csiro.au |

These established methods for N-alkylation and quaternization provide a robust toolkit for the derivatization of the 2,1,3-benzoselenadiazole core, enabling the fine-tuning of its properties for targeted applications.

Coordination Chemistry of 2,1,3 Benzoselenadiazol 4 1h One As a Ligand

Ligand Design and Diverse Binding Modes of 2,1,3-Benzoselenadiazole (B1677776) Derivatives

2,1,3-Benzoselenadiazole derivatives are designed to act as effective ligands for various metal centers. Their coordination behavior is characterized by a rich diversity of binding modes, primarily involving the nitrogen atoms of the selenadiazole ring.

N-Donor and Bridging Capabilities:

The most common coordination mode for BSeD is as an N-donor ligand . mdpi.comresearchgate.net Despite the presence of a soft selenium atom, which might be expected to coordinate to soft metal ions like Copper(I), BSeD consistently binds through one of its nitrogen atoms. mdpi.comresearchgate.net This preference for N-coordination has been observed in complexes with a variety of transition metals. mdpi.comresearchgate.net

Beyond simple monodentate coordination, BSeD can also function as a bidentate bridging ligand . researchgate.net In this capacity, the two nitrogen atoms of the selenadiazole ring coordinate to two different metal centers, linking them together. This bridging motif is a key feature in the formation of polynuclear complexes and coordination polymers. For instance, this bridging behavior has been documented in complexes with Ag(I) and η⁶-cymene Ru(II). researchgate.net In some silver(I) coordination polymers, BSeD acts as a µ₂-bridging ligand, contributing to the formation of 3D metal-organic frameworks with nanoscale cages. epa.gov

The versatility of BSeD as a ligand is further highlighted by its ability to participate in the formation of both mononuclear and binuclear complexes. mdpi.comresearchgate.net In mononuclear complexes, a single BSeD ligand coordinates to a central metal ion. mdpi.com In binuclear structures, the BSeD molecule can bridge two metal centers. mdpi.comresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2,1,3-benzoselenadiazole ligands typically involves the reaction of a metal salt with the BSeD derivative in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Mononuclear and binuclear copper(I) complexes featuring 2,1,3-benzoselenadiazole as an N-donor ligand have been successfully synthesized. mdpi.comresearchgate.net These syntheses often employ ancillary ligands, such as triphenylphosphine (B44618) (PPh₃) or bis[(2-diphenylphosphino)phenyl] ether (DPEphos), in the coordination sphere. mdpi.com A common synthetic route involves a displacement reaction on copper(I) chloride in the presence of silver perchlorate (B79767) (AgClO₄). mdpi.com

Structural Properties: Single-crystal X-ray diffraction studies have been instrumental in elucidating the structures of these copper(I) complexes. mdpi.comresearchgate.net In both mononuclear and binuclear complexes, the copper(I) center typically adopts a distorted tetrahedral geometry. mdpi.comresearchgate.net For example, in the complex [Cu(BSeD)(PPh₃)₂(ClO₄)], the copper atom is four-coordinated to two phosphorus atoms from the phosphine (B1218219) ligands and one nitrogen atom from the BSeD ligand. mdpi.com The fourth coordination site is occupied by a perchlorate anion through a long interaction. mdpi.com

Electronic and Photophysical Properties: The copper(I) complexes of BSeD exhibit interesting electronic and photophysical properties. They are characterized by intense absorption bands below 400 nm. mdpi.comresearchgate.net Upon excitation with blue light, some of these complexes, particularly those with PPh₃ ligands, display weak red emissions centered around 700 nm. mdpi.comresearchgate.net The long emission lifetimes, ranging from 121 to 159 microseconds, suggest that the emission originates from triplet excited states. mdpi.comresearchgate.net Time-dependent density functional theory (TD-DFT) calculations support these experimental findings, predicting an emission at 710 nm and ascribing it to a metal-to-ligand charge transfer (³MLCT) process. mdpi.comresearchgate.net

Zinc(II) complexes with 2,1,3-benzoselenadiazole have also been synthesized and structurally characterized. The reaction of anhydrous zinc chloride with 2,1,3-benzoselenadiazole in methanol (B129727) yields the complex [ZnCl₂(C₆H₄N₂Se)₂]. nih.gov

Coordination Geometries: In this complex, the zinc(II) ion is four-coordinated, with a Cl₂N₂ donor set, resulting in a distorted tetrahedral geometry. nih.govnih.gov The two 2,1,3-benzoselenadiazole ligands are essentially planar and are coordinated to the zinc center through their nitrogen atoms. nih.gov The distortion from an ideal tetrahedral geometry is partly attributed to agostic Zn···H interactions. nih.gov The crystal packing of these complexes is stabilized by various intermolecular interactions, including short contacts between selenium and nitrogen atoms and π-π stacking interactions. nih.govnih.gov

| Complex | Metal Ion | Coordination Geometry | Key Bond Angles | Reference |

| [ZnCl₂(C₆H₄N₂Se)₂] | Zn(II) | Distorted Tetrahedral | N-Zn-N = 111.13(9)°, Cl-Zn-Cl = 122.58(4)° | nih.gov |

The coordination chemistry of 2,1,3-benzoselenadiazole extends beyond copper and zinc to a range of other transition metals.

Silver(I) Complexes: BSeD has been used as an auxiliary ligand in the construction of two-dimensional silver(I) coordination polymers. epa.gov In these structures, BSeD can act as a monodentate or a bridging ligand, contributing to the formation of complex honeycomb networks. epa.gov

Ruthenium(II) Complexes: There are reports of Ru(II) complexes where BSeD acts as a monodentate ligand. mdpi.com Additionally, η⁶-cymene Ru(II) complexes have been shown to feature BSeD in a bridging coordination mode. researchgate.net

Platinum(II) Complexes: While specific details on Pt(II) complexes with 2,1,3-benzoselenadiazol-4(1H)-one are not extensively covered in the provided context, the broader class of chalcogen diimide complexes with platinum has been investigated. researchgate.net

Iron (Fe) Complexes: The search results allude to the study of iron(II) complexes with related nitrogen-containing heterocyclic ligands like 1,2,4-triazole, indicating the potential for forming stable complexes with iron centers. researchgate.net However, specific examples with 2,1,3-benzoselenadiazole were not detailed.

Other metals that have been complexed with BSeD and its derivatives include W(0), Re(0), Os(II), Ir(III), and Hg(II). mdpi.comresearchgate.net

Spectroscopic and Computational Analysis of Metal-Ligand Interactions in Coordination Compounds

A combination of spectroscopic techniques and computational methods is employed to gain a deeper understanding of the metal-ligand interactions in coordination compounds of 2,1,3-benzoselenadiazole.

77Se NMR spectroscopy is a particularly powerful tool for probing the coordination environment of the selenium atom in these ligands upon complexation with a metal. mdpi.comresearchgate.net

Coordination-Induced Chemical Shifts: The coordination of the 2,1,3-benzoselenadiazole ligand to a metal center through its nitrogen atom leads to a noticeable change in the 77Se NMR chemical shift. mdpi.compleiades.online Typically, a downfield shift of the 77Se signal is observed upon coordination. mdpi.comresearchgate.net For instance, in copper(I) complexes, this downfield shift can range from approximately 13 to 15 ppm relative to the free ligand. mdpi.comresearchgate.net This downfield shift is indicative of N-coordination. pleiades.online Conversely, an upfield shift would suggest coordination through the selenium atom. pleiades.online

The magnitude of the downfield shift can also provide insights into the nature of the complex. For example, a smaller downfield shift was observed for a mononuclear Cu(I) complex compared to its binuclear counterparts. mdpi.com Similar downfield shifts in 77Se NMR have also been reported for Ru(II) complexes with BSeD as a monodentate ligand. mdpi.com

| Compound | 77Se Chemical Shift (ppm) | Coordination-Induced Shift (ppm) | Reference |

| Free BSeD | 1511.26 | - | mdpi.com |

| [Cu(BSeD)(PPh₃)₂(ClO₄)] | 1498.40 | -12.86 | mdpi.com |

| [Cu₂(µ₂-BSeD)(PPh₃)₄(ClO₄)₂] | 1496.37 | -14.89 | mdpi.com |

| [Cu₂(µ₂-BSeD)(DPEphos)₂(ClO₄)₂] | 1495.79 | -15.47 | mdpi.com |

Computational Analysis: DFT calculations are frequently used to complement experimental data. mdpi.comresearchgate.net These calculations can optimize the geometry of the metal complexes and provide insights into the nature of metal-ligand and other non-covalent interactions. mdpi.comresearchgate.net For example, Atoms in Molecules (AIM) analysis has been used to investigate the nature of Cu···O interactions in copper(I) complexes, suggesting they are primarily ionic. mdpi.com

DFT and QTAIM Applications to Metal-Ligand Bonding

Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful computational tools used to elucidate the nature of chemical bonds, including the complex interactions between metal centers and ligands. In the context of complexes involving derivatives of 2,1,3-benzoselenadiazole, these methods provide deep insights into the strength, character, and nuances of the metal-ligand bond.

DFT calculations are instrumental in optimizing the geometries of metal complexes and predicting their electronic structures. mdpi.comresearchgate.net For instance, in studies of Cu(I) complexes with 2,1,3-benzoselenadiazole (BSeD), DFT has been used to optimize molecular geometries, which are then compared with data from single-crystal X-ray diffraction. mdpi.com This synergy between theoretical and experimental data validates the computational models and allows for a more detailed analysis of bonding. Furthermore, Time-Dependent DFT (TD-DFT) can predict photophysical properties, such as emission wavelengths, and attribute them to specific electronic transitions, like metal-to-ligand charge transfer (MLCT) processes. mdpi.com

QTAIM analysis complements DFT by examining the topology of the electron density (ρ) to characterize chemical bonds. d-nb.infomdpi.com Key parameters derived from QTAIM, such as the electron density at the bond critical point (BCP), its Laplacian (∇²ρ), and the total energy density (H(r)), reveal the nature of the interaction. A positive Laplacian (∇²ρ > 0) typically indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, or van der Waals forces. Conversely, a negative Laplacian (∇²ρ < 0) signifies a shared-shell interaction, typical of covalent bonds.

In f-element complexes, QTAIM has been used to quantify the degree of covalent character in metal-ligand bonds. d-nb.info For example, analysis of trivalent uranium and lanthanide complexes showed that although the interactions are predominantly ionic (as indicated by low ρ values and positive Laplacians), the U-B bond possesses more covalent character than the La-B bond. d-nb.info This is evidenced by a larger electron density (ρ) and a more negative bond degree for the uranium complex. d-nb.info The ratio |V(r)|/G(r), where V(r) is the potential energy density and G(r) is the kinetic energy density at the BCP, is also telling; a value greater than one suggests partial covalent character. d-nb.info

These computational approaches have also been applied to understand intramolecular interactions within the ligand sphere. In a Cu(I) complex containing a BSeD ligand and a perchlorate anion, AIM analysis was used to investigate the nature of a Cu···O interaction, helping to explain distortions from ideal tetrahedral geometry. mdpi.com Similarly, QTAIM has been employed to study non-covalent interactions like halogen bonds in related heterocyclic systems, providing quantitative estimates of their strength. researchgate.net

Table 1: Selected QTAIM Parameters for f-Metal-Boron Bonds in Dimeric Phosphinodiboranate Complexes d-nb.info

This table presents a subset of data from a study on f-element complexes to illustrate the application of QTAIM. The data shows that the U-B interaction has a higher electron density (ρ) and a more favorable energy density ratio (|V(r)|/G(r)), indicating greater covalent character compared to the La-B bond.

Supramolecular Assembly via Coordination Bonds and Chalcogen Bonding in Metal-Organic Frameworks

The construction of ordered, multidimensional structures like Metal-Organic Frameworks (MOFs) relies on the precise and predictable interactions between molecular building blocks. researchgate.net The 2,1,3-benzoselenadiazole (BSeD) moiety and its derivatives are particularly interesting components for MOF synthesis due to their ability to form not only coordination bonds through their nitrogen atoms but also to participate in chalcogen bonding via the selenium atom. nsf.govresearchgate.net

Coordination bonds are the primary linkages in MOFs, where metal ions or clusters (nodes) are connected by organic ligands (linkers). frontiersin.orgnih.gov BSeD can act as a monodentate or a bridging bidentate N-donor ligand, connecting metal centers to form extended networks. mdpi.comresearchgate.net For example, reaction of BSeD with CuBr₂ results in a complex where the Cu(II) ion is coordinated by two nitrogen atoms from the BSeD ligands and two bromide anions. researchgate.net In other instances, BSeD has been shown to bridge two metal centers, such as Ag(I) or Ru(II), a relatively uncommon coordination mode for this ligand. researchgate.net

Beyond these primary coordination bonds, chalcogen bonding plays a crucial role in dictating the final supramolecular architecture. nsf.govnih.gov A chalcogen bond is a non-covalent interaction where a Group 16 element (like Se) acts as an electrophilic center (σ-hole) and interacts with a nucleophile, such as a nitrogen or halogen atom. researchgate.netnih.govsci-hub.se These interactions are highly directional and can be comparable in strength to hydrogen bonds, making them powerful tools in crystal engineering.

In the solid state, BSeD-containing structures exhibit numerous short intermolecular contacts that are indicative of chalcogen bonding. Crystal structure analysis of bis(2,1,3-benzoselenadiazole-κN)dibromidocopper(II) revealed short Se···Br and Se···N interactions that, along with hydrogen bonds, link the complex molecules into two-dimensional arrays. researchgate.net Similarly, dimeric structures of benzoselenadiazoles held together by pairs of Se···N chalcogen bonds have been observed and studied. nsf.govsci-hub.se The strength of these interactions is significant, with calculations showing total interaction energies for such dimers ranging from 5.4 to 16.8 kcal/mol. sci-hub.se

Recently, BSeD has been explicitly incorporated into MOF structures to impart specific functions. A zirconium(IV)-based MOF with a UiO-68 topology was constructed using a mixed-ligand strategy, incorporating a benzoselenadiazole-containing dicarboxylate ligand. mdpi.com This "Se-MOF" demonstrated regular crystallinity and high porosity. mdpi.com The incorporation of the selenium atom was strategic, intended to enhance the generation of singlet oxygen for photodynamic therapy applications through the heavy-atom effect. mdpi.com This work highlights how the unique properties of the BSeD unit can be harnessed within a MOF to create advanced functional materials, where the supramolecular assembly is guided by both strong coordination bonds and specific, directional chalcogen interactions. mdpi.com

Table 2: Structural Features of a Benzoselenadiazole-Doped MOF (Se-MOF) mdpi.com

| Property | Value / Description |

| MOF Name | Se-MOF (Benzoselenadiazole-doped MOF) |

| Metal Node | Zirconium (IV) |

| Framework Topology | UiO-68 |

| Ligands | Dimethyl-substituted dicarboxylate (mTPDC-H₂) and Benzoselenadiazole-containing dicarboxylate (SeTPDC-H₂) |

| Crystallinity | Regular, confirmed by PXRD peaks at 2θ = 4.54°, 5.24°, 9.16° |

| Porosity | High, confirmed by Type I N₂ adsorption isotherm |

| Supramolecular Interactions | Coordination bonds (Zr-carboxylate), Chalcogen bonding (Se···) |

This table summarizes the key structural characteristics of a MOF explicitly designed with a benzoselenadiazole-containing ligand, demonstrating the successful integration of this unit into a porous, crystalline framework.

Applications of 2,1,3 Benzoselenadiazol 4 1h One in Materials Science and Optoelectronics

Integration into Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Devices

The BSeD core is widely investigated for its use in optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic (OPV) devices. mdpi.com In these applications, BSeD is typically incorporated into a polymer backbone or a small molecule as an electron-acceptor unit. This design creates materials with tunable band gaps and frontier molecular orbital energy levels (HOMO/LUMO), which are critical for efficient charge injection, transport, and harvesting.

In the realm of organic photovoltaics , polymers incorporating BSeD derivatives have demonstrated significant success. By pairing BSeD with various electron-donating units, researchers can create low band gap polymers that absorb a broad range of the solar spectrum. For example, copolymers based on monofluoro-2,1,3-benzoselenadiazole (FBSe) and donor units like benzodithiophene (BDT) have achieved power conversion efficiencies (PCEs) up to 5.00%. Current time information in Bangalore, IN. The selenium atom's properties, compared to its sulfur analogue (in benzothiadiazole), can lead to enhanced light absorption in the near-infrared region and greater polarizability, which is beneficial for photovoltaic performance. sci-hub.se Nonfullerene acceptors (NFAs) based on a benzoselenadiazole core are also being developed to improve the efficiency and stability of organic solar cells, with studies showing that modifications to the molecular structure can lead to PCEs approaching 15%. arkat-usa.org

| Polymer/Molecule | Donor Unit | Acceptor Unit | Device Efficiency (PCE) |

| PBDT-T-FBSe | Benzodithiophene (BDT) | Monofluoro-2,1,3-benzoselenadiazole (FBSe) | 5.00% Current time information in Bangalore, IN. |

| PIDT-T-FBSe | Indacenodithiophene (IDT) | Monofluoro-2,1,3-benzoselenadiazole (FBSe) | 4.65% Current time information in Bangalore, IN. |

| Se-2TPA:PC61BM | 4,4'-(benzo[c] mdpi.comCurrent time information in Bangalore, IN.researchgate.netselenadiazole-4,7-diyl)bis(N,N-diphenylaniline) | PC61BM | ~5.29% (with additive) sigmaaldrich.com |

| PBDB-T:NC2 | PBDB-T | NC2 (BSe-based NFA) | 14.93% arkat-usa.org |

Table 1: Performance of select 2,1,3-benzoselenadiazole-based materials in organic photovoltaic devices.

For OLEDs , the focus is on creating materials that emit light efficiently upon electrical excitation. Donor-acceptor-donor (D-A-D) type fluorescent dyes containing BSeD as the acceptor (A) core exhibit tunable emission colors. rsc.org By changing the heteroatom in the acceptor unit from oxygen to sulfur and then to selenium, a redshift in the emission maximum can be achieved, allowing for the fine-tuning of the emitted color. rsc.org OLEDs fabricated with these dyes as the emitting layer have shown clear red electroluminescence with current efficiencies reaching 0.85 Cd/A. rsc.org The unique photophysical properties of BSeD derivatives also make them suitable for specialized applications like "candle light-style" OLEDs, which produce a warm light with a low color temperature. acs.org

Utilization in Fluorescent Probes and Advanced Optoelectronic Materials

The inherent fluorescence of many 2,1,3-benzoselenadiazole (B1677776) derivatives, which arises from intramolecular charge transfer (ICT) processes, makes them excellent candidates for fluorescent probes and advanced materials. cut.ac.cy The sensitivity of their fluorescence to the local environment allows for the development of sensors for various analytes. sci-hub.se

Newly synthesized fluorescent BSeD small-molecule derivatives have been successfully used as selective live-cell imaging probes. cut.ac.cymdpi.com These probes can stain lipid-based structures within cells at nanomolar concentrations. One such probe, Se-NADA, an orange fluorescent benzoselenadiazole D-amino acid, can be incorporated into the cell walls of bacteria, enabling clear imaging. researchgate.net Beyond imaging, Se-NADA also functions as a photosensitizer, inducing bacterial cell death upon exposure to light. researchgate.net The development of BSeD-based probes for detecting specific biological molecules, such as hydrogen selenide (B1212193) (H₂Se), is also an active area of research, providing powerful tools to study cellular processes like apoptosis. researchgate.net

| Probe Name | Target | Application | Excitation/Emission (nm) |

| BSD Derivatives | Lipid Droplets | Live-cell imaging cut.ac.cymdpi.com | Varies with derivative |

| Se-NADA | Bacterial Peptidoglycans | Bacterial imaging and photosensitization researchgate.net | 470 / 590 researchgate.net |

| NIR-H₂Se | Hydrogen Selenide (H₂Se) | Imaging endogenous H₂Se in living cells researchgate.net | 633 / 650-750 researchgate.net |

Table 2: Examples of fluorescent probes based on the 2,1,3-benzoselenadiazole scaffold.

In advanced optoelectronics, the focus is on creating materials with tailored properties. The substitution of sulfur with selenium in the benzochalcogenadiazole core generally leads to a reduction in the HOMO-LUMO energy gap, resulting in red-shifted absorption and emission spectra. acs.org This principle allows for the rational design of materials with specific photophysical characteristics for applications ranging from photoluminescent devices to electrochromic polymers. sci-hub.segoogle.com

Formation of Charge-Transfer Complexes and Radical-Anion Salts for Functional Materials

The electron-accepting prowess of the 2,1,3-benzoselenadiazole unit facilitates the formation of charge-transfer (CT) complexes with various electron-donating molecules. These complexes arise from the electronic interaction between the donor and acceptor, often resulting in new optical and electronic properties, such as distinct coloration.

The formation of CT complexes is a key principle behind the operation of the D-A materials used in OLEDs and OPVs. The optical transition in copolymers containing BSeD is often characterized as a CT process from the donor unit to the BSeD acceptor. google.com The efficiency of this charge transfer can be modulated by altering the chemical structure. For instance, studies on donor-acceptor systems have shown that subtle changes, like the introduction of a C≡C bridge between the donor and a BSeD-based acceptor, can switch the dominant excited-state process from energy transfer to electron transfer.

Furthermore, the ability of BSeD derivatives to accept electrons allows for the formation of radical-anion salts. EPR spin trapping studies have shown that BSeD derivatives can generate paramagnetic intermediates upon photoexcitation, highlighting their activity in photoinduced electron transfer processes. sci-hub.se This property is fundamental to the creation of materials with interesting magnetic and conductive properties, which are essential for various functional electronic devices.

Development of Chemical Sensors and Molecular Recognition Elements

Derivatives of 2,1,3-benzoselenadiazole are increasingly used to develop highly sensitive and selective chemical sensors. sci-hub.se Their utility as sensors stems from the change in their photophysical properties, such as fluorescence, upon interaction with a target analyte. This response can be a "turn-on" or "turn-off" of fluorescence, or a shift in the emission wavelength.

For example, water-soluble conjugated polymers incorporating the BSeD unit have been designed as fluorescent sensors for metal ions. mdpi.com One such polymer demonstrated high selectivity for ferric (Fe³⁺) and mercury (Hg²⁺) ions in aqueous environments. Another set of conjugated polymers based on benzochalcogendiazole and triazole units were developed for the real-time detection of nickel (Ni²⁺) ions, with the selenium-containing polymer showing higher sensitivity and selectivity. The specific electronegativity and polarizability of selenium contribute to these enhanced sensing capabilities.

The design of these sensors often involves creating a recognition site for the analyte that, upon binding, perturbs the intramolecular charge transfer (ICT) characteristics of the BSeD-containing fluorophore, leading to a detectable optical signal. This strategy has been employed to create sensors for a wide range of analytes, including ions and small molecules.

Catalytic Applications of 2,1,3-Benzoselenadiazole-Containing Complexes (e.g., Schiff Condensation)

While the BSeD core itself is not a catalyst, it can act as a ligand, coordinating with metal centers to form complexes with significant catalytic activity. The nitrogen atoms in the selenadiazole ring can donate electrons to a metal, influencing its electronic properties and reactivity.

Recent research has shown that zinc(II) halide complexes containing a 2,1,3-benzoselenadiazole ligand exhibit catalytic activity in Schiff condensation reactions. researchgate.net Schiff condensation is a fundamental organic reaction used to form imines, which are important intermediates in the synthesis of many biologically active compounds and ligands.

In a different context, palladium complexes featuring N-heterocyclic carbene (NHC) ligands are known for their catalytic prowess in C-H activation and cross-coupling reactions. While not directly using BSeD as the ligand, these palladium-catalyzed reactions are crucial for synthesizing many of the functional BSeD derivatives discussed previously. For instance, palladium-catalyzed Stille and Suzuki coupling reactions are standard methods for creating the D-A polymers used in OLEDs and solar cells. Current time information in Bangalore, IN. Similarly, palladium-catalyzed C-H arylations are used to functionalize the BSeD core, effectively modulating its photoluminescence properties for various applications. cut.ac.cy

Frontier Research and Future Directions in 2,1,3 Benzoselenadiazol 4 1h One Chemistry

Innovations in Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of the 2,1,3-benzoselenadiazole (B1677776) core typically involves the condensation reaction of an ortho-phenylenediamine with selenium dioxide (SeO₂). mdpi.com A common procedure involves refluxing a solution of o-phenylenediamine (B120857) in ethanol (B145695) and adding an aqueous solution of selenium dioxide, resulting in the formation of 2,1,3-benzoselenadiazole. mdpi.com Modifications of this fundamental approach aim to improve yields, introduce functional groups, and enhance selectivity.

One effective strategy for synthesizing substituted benzoselenadiazoles, such as amino derivatives, starts with the reduction of a precursor like 4-nitrobenzothiadiazole using tin(II) chloride dihydrate (SnCl₂·2H₂O) to yield 1,2,3-triaminobenzene dihydrochloride (B599025). researchgate.net This intermediate can then be treated with an aqueous solution of selenium dioxide to form 4-amino-2,1,3-benzoselenadiazole. researchgate.net This amino derivative serves as a versatile precursor for more complex structures. For instance, it can undergo a nucleophilic vinylic substitution with activated enol ethers, followed by thermal cyclization under Gould-Jacobs reaction conditions to produce angularly annelated selenadiazolo[3,4-h]quinolones. researchgate.net

Another approach involves the direct functionalization of the benzoselenadiazole ring system. Nitration of 5-fluoro-2,1,3-benzoselenadiazole using fuming nitric and concentrated sulfuric acids can yield 4- and/or 7-nitro derivatives. rsc.org Interestingly, ipso-nitration followed by hydrolysis can lead to the formation of benzoselenadiazol-5(4H)-one derivatives. rsc.org The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, has significantly expanded the synthetic toolbox for creating complex benzoselenadiazole-containing molecules. acs.orgacs.org These methods allow for the precise installation of various aryl or heteroaryl groups, enabling the fine-tuning of the electronic and photophysical properties of the final compounds. For example, new donor-acceptor copolymers have been synthesized via Suzuki coupling, linking 2,1,3-benzoselenadiazole units with π-electron donor moieties. acs.org

The table below summarizes some innovative synthetic approaches for 2,1,3-benzoselenadiazole derivatives.

| Precursor(s) | Reagents | Product | Key Innovation |

| o-phenylenediamine | Selenium dioxide (SeO₂) | 2,1,3-Benzoselenadiazole | Fundamental condensation reaction mdpi.com |

| 4-Nitrobenzothiadiazole | 1. SnCl₂·2H₂O2. SeO₂ (aq) | 4-Amino-2,1,3-benzoselenadiazole | Multi-step synthesis to introduce an amino functional group researchgate.net |

| 5-Fluoro-2,1,3-benzoselenadiazole | Fuming HNO₃, conc. H₂SO₄ | Nitro-substituted benzoselenadiazoles and benzoselenadiazol-5(4H)-one | Direct functionalization and formation of the ketone derivative rsc.org |

| 4,7-Dibromo-2,1,3-benzoselenadiazole (B1582993), Arylboronic acids | Pd catalyst (e.g., Pd(PPh₃)₄) | Aryl-substituted 2,1,3-benzoselenadiazoles | Palladium-catalyzed cross-coupling for property tuning acs.orgnih.gov |

| 4,7-Dibromo-2,1,3-benzoselenadiazole, Arylthiols | CuO NPs, KOH | 4,7-Bis(arylthio)-2,1,3-benzoselenadiazoles | Copper-catalyzed C-S coupling for creating fluorescent probes acs.org |

Design and Engineering of Novel Functional Materials Incorporating 2,1,3-Benzoselenadiazol-4(1H)-one

The strong electron-accepting nature of the 2,1,3-benzoselenadiazole unit makes it a valuable component in the design of donor-acceptor (D-A) type functional materials. mdpi.comacs.org These materials often exhibit interesting photophysical and electronic properties, making them suitable for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.commdpi.comnih.gov

Researchers have engineered a variety of polymers incorporating the 2,1,3-benzoselenadiazole core. For instance, alternating copolymers have been synthesized that combine 2,1,3-benzoselenadiazole as the acceptor unit with various donor units like didodecyloxy-p-phenylene, N-(4-dodecyloxyphenyl)carbazole, or N-hexyldiphenylamine. acs.org These copolymers show absorption peaks in the visible region (420–530 nm) due to intramolecular charge transfer (CT) from the donor to the acceptor unit. acs.org Similarly, soluble electrochromic polymers have been created by pairing benzoselenadiazole with carbazole (B46965) or fluorene (B118485) units, demonstrating the versatility of this heterocycle in creating materials with tunable optical and electronic properties. mdpi.comnih.gov The incorporation of bulky side chains on the polymer backbone is a common strategy to enhance solubility and processability. researchgate.net

Beyond polymers, small-molecule fluorescent dyes based on a D-A-D architecture have been synthesized, where a central 2,1,3-benzoselenadiazole acceptor is flanked by two donor units. mdpi.com These dyes can exhibit high fluorescence quantum yields and are being investigated for use in solution-processed OLEDs. mdpi.com The replacement of sulfur in the analogous 2,1,3-benzothiadiazole (B189464) with selenium often leads to a red-shift in the absorption and emission spectra, providing a method for fine-tuning the color of emitted light. mdpi.com Furthermore, 2,1,3-benzoselenadiazole derivatives are being explored as fluorescent probes for bioimaging, for example, in the quantification of intracellular lipid droplets. researchgate.netacs.org

The table below highlights some functional materials incorporating the 2,1,3-benzoselenadiazole moiety.

| Material Type | Donor Unit(s) | Acceptor Unit | Potential Application |

| Alternating Copolymer | Didodecyloxy-p-phenylene, Carbazole derivatives | 2,1,3-Benzoselenadiazole | Optoelectronics acs.org |

| Electrochromic Polymer | Carbazole, Fluorene | 2,1,3-Benzoselenadiazole | Electrochromic devices, OPVs mdpi.comnih.gov |